molecular formula C8H3BrN2O4 B1307928 5-Bromo-6-nitroisoindoline-1,3-dione CAS No. 64823-14-9

5-Bromo-6-nitroisoindoline-1,3-dione

Cat. No.: B1307928
CAS No.: 64823-14-9
M. Wt: 271.02 g/mol
InChI Key: YLGNUZYLLNKCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-nitroisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with bromine and nitro substituents at positions 5 and 6, respectively.

Biochemical Analysis

Biochemical Properties

5-Bromo-6-nitroisoindoline-1,3-dione plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain oxidoreductases, potentially inhibiting their activity by binding to the active site. This interaction can lead to alterations in the redox state of cells, affecting cellular metabolism .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it may upregulate the expression of antioxidant enzymes, providing a protective effect against oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and inhibit their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but prolonged exposure can lead to its degradation, reducing its efficacy. Long-term studies have indicated that continuous exposure to this compound can result in adaptive cellular responses, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects, such as enhanced antioxidant defense. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing their activity and altering metabolic flux. This interaction can lead to changes in the levels of specific metabolites, affecting overall cellular metabolism. Additionally, this compound can modulate the activity of key metabolic regulators, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This interaction can influence its localization and accumulation within specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell. For example, its presence in the mitochondria can affect mitochondrial function and energy metabolism .

Preparation Methods

The synthesis of 5-Bromo-6-nitroisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of 5-bromo-2-nitroaniline with maleic anhydride under reflux conditions in an appropriate solvent such as toluene . The reaction proceeds through the formation of an intermediate, which cyclizes to form the isoindoline-1,3-dione scaffold. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including solventless conditions to adhere to green chemistry principles .

Chemical Reactions Analysis

5-Bromo-6-nitroisoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include reducing agents like tin(II) chloride, nucleophiles such as amines, and oxidizing agents tailored to the specific transformation. Major products formed from these reactions include amino derivatives, substituted isoindoline-1,3-diones, and oxidized products .

Scientific Research Applications

5-Bromo-6-nitroisoindoline-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

5-Bromo-6-nitroisoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-Bromo-6-nitroisoindoline-1,3-dione is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C9H6BrN2O3
  • Molecular Weight : 273.06 g/mol
  • Chemical Structure : The compound features a bromine atom and a nitro group attached to an isoindoline backbone, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, often employing methodologies such as microwave-assisted synthesis or solvent-free conditions to optimize reaction times and minimize by-products.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoindoline compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising activity against several cancer cell lines:

Compound Cell Line IC50 (µM)
This compoundMCF-7 (Breast)7.17 ± 0.94
This compoundA549 (Lung)13.92 ± 1.21

These findings indicate that the compound can inhibit cell growth effectively, particularly in breast and lung cancer models .

The mechanism through which this compound exerts its anticancer effects may involve:

  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .
  • Inhibition of Key Enzymes : It has been suggested that the compound may inhibit enzymes involved in cancer cell proliferation, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor), with reported IC50 values in the low micromolar range .

Antimicrobial Activity

In addition to anticancer properties, isoindoline derivatives have also been evaluated for their antimicrobial activities. Preliminary screenings indicate that certain derivatives possess substantial antibacterial and antifungal properties against various pathogens:

Pathogen Activity
Staphylococcus aureusModerate Activity
Candida albicansSignificant Activity

These results underscore the potential of this compound as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study conducted on a series of isoindoline derivatives highlighted the efficacy of this compound against MCF-7 and A549 cell lines. The research utilized various assays to confirm its potency and elucidate the underlying mechanisms responsible for its anticancer activity .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of similar compounds revealed that modifications in the isoindoline structure could significantly enhance activity against resistant strains of bacteria and fungi. The results indicated that specific substitutions could lead to improved efficacy against S. aureus and C. albicans, suggesting a pathway for further optimization of this class of compounds .

Properties

IUPAC Name

5-bromo-6-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-5-1-3-4(2-6(5)11(14)15)8(13)10-7(3)12/h1-2H,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGNUZYLLNKCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Br)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397108
Record name 5-Bromo-6-nitroisoindoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64823-14-9
Record name 5-Bromo-6-nitroisoindoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.